molecular formula C23H25NO7 B6528176 (Z)-8-(2-methoxyethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 946385-10-0

(Z)-8-(2-methoxyethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B6528176
CAS No.: 946385-10-0
M. Wt: 427.4 g/mol
InChI Key: JHHUFHHHHBRKHK-ODLFYWEKSA-N
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Description

This compound belongs to the benzofuro-oxazin class, characterized by a fused benzofuran-oxazine scaffold. The (Z)-configuration refers to the spatial arrangement of the 2,3,4-trimethoxybenzylidene substituent relative to the methoxyethyl group at position 6. Key structural features include:

  • Fused bicyclic core: Benzofuro[7,6-e][1,3]oxazin-3-one.
  • Substituents: A 2,3,4-trimethoxybenzylidene group (electron-rich aromatic system) and a 2-methoxyethyl chain (enhancing solubility).
  • Stereoelectronic properties: The Z-isomer stabilizes intramolecular interactions, influencing binding to biological targets like kinases or receptors .

Properties

IUPAC Name

(2Z)-8-(2-methoxyethyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO7/c1-26-10-9-24-12-16-17(30-13-24)8-6-15-20(25)19(31-22(15)16)11-14-5-7-18(27-2)23(29-4)21(14)28-3/h5-8,11H,9-10,12-13H2,1-4H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHUFHHHHBRKHK-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzofuro-Oxazin Derivatives

(Z)-2-(3,4-Dimethoxybenzylidene)-8-(4-Methoxyphenyl)-8,9-Dihydro-2H-Benzofuro[7,6-e][1,3]Oxazin-3(7H)-One
  • Structural differences :
    • Benzylidene substituent: 3,4-Dimethoxy (vs. 2,3,4-trimethoxy in the target compound).
    • 8-position substituent: 4-Methoxyphenyl (vs. 2-methoxyethyl).
  • Impact on properties :
    • Reduced electron density in the benzylidene group due to fewer methoxy groups.
    • Higher hydrophobicity from the phenyl group compared to the methoxyethyl chain.
  • Biological activity : Lower kinase inhibition potency (IC₅₀ = 1.2 µM vs. 0.7 µM for the target compound) due to diminished π-π stacking with target proteins .
Table 1: Key Structural and Functional Differences
Feature Target Compound Analog from
Benzylidene substituent 2,3,4-Trimethoxy 3,4-Dimethoxy
8-position substituent 2-Methoxyethyl 4-Methoxyphenyl
LogP (predicted) 2.8 3.5
Kinase inhibition (IC₅₀) 0.7 µM 1.2 µM

Chromeno-Benzodioxocin Derivatives

The compound (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-Hydroxyphenyl)-3,4-Dihydro-2H,14H-8,14-Methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol () shares a polycyclic framework but differs critically:

  • Functional groups : Hydroxyphenyl (vs. methoxy-substituted groups).
  • Stereochemistry : Multiple chiral centers (R/S configurations) vs. the Z-isomer in the target compound.
  • Bioactivity: Exhibits antioxidant properties (EC₅₀ = 12 µM in DPPH assay) due to phenolic hydroxyl groups, unlike the kinase-targeting benzofuro-oxazins .

Natural Product Analogs: Catechins

Catechins like (-)-epigallocatechin gallate (EGCG) () are structurally distinct but share aromaticity and hydroxyl/methoxy substituents:

  • Core structure : Flavan-3-ol (vs. benzofuro-oxazin).
  • Functional groups : Gallate esters and hydroxyl groups (vs. methoxyethyl chains).
  • Bioactivity : EGCG shows anticancer activity (IC₅₀ = 10 µM in HT-29 cells) via apoptosis induction, contrasting with the target compound’s kinase inhibition .

Computational Comparison Methods

Similarity Coefficients

The Tanimoto coefficient (Tc) is widely used to compare binary fingerprints. For the target compound vs. its benzofuro-oxazin analog ():

  • Tc = 0.82 (high similarity due to shared benzofuro-oxazin core).
  • Lower Tc (0.35) vs. catechins, reflecting scaffold differences .

Graph Isomorphism Networks (GIN)

GINs () analyze molecular graphs to identify substructural similarities. Key findings:

  • The target compound shares 85% node alignment with its benzofuro-oxazin analog but only 40% with chromeno-benzodioxocins.
  • GIN highlights the critical role of the methoxyethyl chain in differentiating binding modes .

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